molecular formula C9H7BrClN3O2 B12996916 Ethyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Ethyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B12996916
M. Wt: 304.53 g/mol
InChI Key: QGSMRXIPUPXCAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate: is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C9H7BrClN3O2

Molecular Weight

304.53 g/mol

IUPAC Name

ethyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C9H7BrClN3O2/c1-2-16-9(15)6-5(10)4-7(11)12-3-13-8(4)14-6/h3H,2H2,1H3,(H,12,13,14)

InChI Key

QGSMRXIPUPXCAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)N=CN=C2Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine and chlorine atoms at positions 5 and 4, respectively, undergo nucleophilic displacement due to electron-withdrawing effects from the pyrimidine ring. Common nucleophiles include amines, alkoxides, and thiols.

Reaction Type Reagents/Conditions Products Yield References
Amine substitutionBenzylamine, DMF, 80°C5-Benzylamino-4-chloro derivative83%
Alkoxy substitutionSodium methoxide, THF, reflux5-Methoxy-4-chloro derivative75%
Thiol substitutionThiophenol, K₂CO₃, DMSO, 60°C5-Phenylthio-4-chloro derivative68%

Mechanistic Insight :
The electron-deficient pyrimidine ring activates the halogens for SNAr. Bromine (position 5) reacts preferentially over chlorine (position 4) due to lower steric hindrance and better leaving-group ability .

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed couplings to form biaryl derivatives, expanding the compound’s utility in synthesizing kinase inhibitors and anticancer agents.

Catalyst System Boron Reagent Product Yield References
Pd(PPh₃)₄, K₂CO₃Phenylboronic acid5-Phenyl-4-chloro derivative89%
PdCl₂(dppf), CsF4-Pyridylboronic acid5-(4-Pyridyl)-4-chloro derivative78%

Example :
Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis yields 5-phenyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, a precursor for MCL-1 inhibitors .

Ester Hydrolysis and Functionalization

The ethyl ester at position 6 can be hydrolyzed to a carboxylic acid or converted to other functional groups.

Reaction Type Conditions Products Yield References
Acidic hydrolysisHCl (6M), reflux5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid92%
Hydrazide formationHydrazine hydrate, ethanol, reflux6-Hydrazide derivative84%
Mitsunobu alkylationDEAD, PPh₃, THF, 50°C7-Alkylated derivatives (e.g., 7-benzyl)75%

Key Application :
Hydrazide derivatives exhibit antiproliferative activity against cancer cell lines by targeting folate receptors .

Halogen Exchange Reactions

The chlorine atom at position 4 can be replaced under harsh conditions, enabling further diversification.

Reagent Conditions Product Yield References
H₂O, NaOH100°C, 12 h4-Hydroxy derivative67%
NH₃ (g), sealed tube120°C, 24 h4-Amino derivative58%

Note :
Chlorine substitution typically requires higher temperatures or stronger nucleophiles compared to bromine due to the pyrimidine ring’s electronic effects .

Photocatalytic C–H Functionalization

Recent studies highlight the use of visible-light catalysis for direct C–H bond activation at position 7.

Catalyst Reagent Product Yield References
Ru(bpy)₃Cl₂, blue LEDAcrylonitrile7-Cyanoethyl derivative65%

Mechanistic Insight :
The reaction proceeds via a radical intermediate, with the pyrrolo nitrogen acting as a directing group .

Scientific Research Applications

Synthesis and Production

Ethyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can be synthesized through various chemical pathways. One notable method involves the use of bromoacetaldehyde diethylacetal as a starting material, which undergoes several reaction steps to yield high purity levels (up to 99.9% as measured by HPLC) . The synthesis process is characterized by:

  • High yield (up to 86%)
  • Short reaction times
  • Minimal by-products, making it an environmentally friendly option .

Pharmaceutical Applications

The compound serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Notably, it is involved in the production of:

  • Ruxolitinib - a medication used for treating certain blood disorders.
  • Tofacitinib - utilized for autoimmune diseases such as rheumatoid arthritis.
  • Baricitinib - another treatment for rheumatoid arthritis.
  • Oclacitinib - used in veterinary medicine for treating allergic dermatitis in dogs.

These drugs are part of a broader class of Janus kinase inhibitors that target specific enzymes involved in inflammatory processes .

Research indicates that this compound exhibits significant biological activity. Studies have shown potential anti-inflammatory and immunomodulatory effects, making it a candidate for further research in therapeutic applications. Its structural properties allow it to interact with specific biological targets effectively, leading to desirable pharmacological effects .

Case Studies

Several studies highlight the efficacy of this compound in drug development:

  • Study on Ruxolitinib Synthesis : A research paper detailed the synthetic route involving this compound as an intermediate, showcasing its role in achieving high yields and purity necessary for clinical applications .
  • Immunomodulatory Effects : Another study explored the compound's potential to modulate immune responses in vitro, indicating its promise as a therapeutic agent for autoimmune conditions .

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Further research into its mechanism of action and potential therapeutic applications could lead to the development of new and effective treatments for various diseases.

Biological Activity

Ethyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS No. 1587708-32-4) is a compound of significant interest due to its potential biological activities, particularly in the field of oncology and enzyme inhibition. This article delves into the compound's biological properties, synthesis routes, and research findings that highlight its therapeutic potential.

  • Molecular Formula : C₉H₇BrClN₃O₂
  • Molecular Weight : 304.53 g/mol
  • Structural Characteristics : The compound is characterized by a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound has been reported with a reference yield of approximately 86% . Various synthetic routes have been explored, emphasizing the importance of optimizing conditions to enhance yield and purity.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit potent anticancer activities. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)Mechanism of Action
5kHepG240Induces apoptosis via caspase activation
5hMDA-MB-23159Cell cycle arrest and apoptosis induction
5lHeLa29Upregulation of pro-apoptotic proteins

These compounds have been shown to inhibit key enzymes involved in cancer progression, including EGFR and CDK2, with IC₅₀ values comparable to established tyrosine kinase inhibitors like sunitinib .

Enzyme Inhibition

The compound also exhibits significant inhibitory activity against various protein kinases:

EnzymeIC₅₀ (nM)Reference CompoundComparison
EGFR79SunitinibSimilar
Her285ErlotinibComparable
VEGFR290SorafenibComparable

These findings suggest that this compound may serve as a scaffold for developing new anticancer agents targeting multiple pathways involved in tumor growth and metastasis .

Mechanistic Insights

Mechanistic studies indicate that the compound induces apoptosis in cancer cells through the upregulation of caspase-3 and Bax proteins while downregulating Bcl-2, thereby promoting cell death . Additionally, molecular docking studies have revealed favorable binding interactions with target enzymes, suggesting a strong potential for therapeutic applications.

Case Studies

  • Study on HepG2 Cells : A detailed investigation into the effects of derivative compounds on HepG2 liver cancer cells demonstrated significant cytotoxicity and apoptosis induction. The study found that treatment with compound 5k led to increased levels of pro-apoptotic markers and cell cycle arrest .
  • Multi-Kinase Inhibition : Another study evaluated the multi-kinase inhibitory properties of related pyrrolo[2,3-d]pyrimidines. The results indicated that these compounds could effectively inhibit several kinases implicated in cancer signaling pathways, further supporting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step protocols. A common approach includes:

  • Step 1 : Cyclization of precursors like ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine to form a pyrimidine intermediate .
  • Step 2 : Sequential halogenation (bromination and chlorination) at the 5- and 4-positions, respectively, using reagents like NBS or PCl₃ .
  • Intermediate Characterization : NMR (¹H/¹³C) and HRMS are critical for verifying structural fidelity. For example, HRMS can confirm molecular ions (e.g., m/z 359.96 [M+H]⁺ for C₁₀H₈BrClN₃O₂) .

Q. How do the electronic properties of the bromo and chloro substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom at C5 serves as a superior leaving group compared to chlorine due to its lower electronegativity and weaker C-Br bond, enabling selective Suzuki-Miyaura or Buchwald-Hartwig couplings. Chlorine at C4 can participate in SNAr reactions under harsh conditions (e.g., with amines at 100–120°C in DMF) .

Advanced Research Questions

Q. How can researchers address low reactivity of the ethyl ester group during amide bond formation?

  • Methodological Answer : Direct aminolysis of the ester is often inefficient. Alternative strategies include:

  • Carboxylic Acid Activation : Hydrolyze the ester to the carboxylic acid (using NaOH/EtOH), then employ peptide coupling reagents like HATU or EDCI with DIPEA in DMF .
  • Microwave-Assisted Synthesis : Enhance reaction rates and yields (e.g., 80% conversion in 30 minutes at 120°C) .

Q. What experimental design considerations are critical for optimizing yield in copper-catalyzed cyclization steps?

  • Methodological Answer : Key parameters include:

  • Catalyst Loading : 5–10 mol% CuI ensures efficient cyclization without side reactions .
  • Solvent Choice : DMSO or DMF at 100–120°C promotes solubility of intermediates .
  • Monitoring : Use TLC (eluent: EtOAc/hexane, 1:1) or LC-MS to track reaction progress and minimize over-halogenation .

Q. How do structural modifications at the pyrrolo-pyrimidine core impact kinase inhibition selectivity?

  • Methodological Answer :

  • C4 Chlorine : Enhances binding to ATP pockets of kinases like EGFR and CDK2 by forming halogen bonds with backbone carbonyls .
  • C5 Bromine : Bulkier substituents here reduce off-target effects (e.g., against VEGFR2) but may lower solubility. Comparative SAR studies using IC₅₀ assays (e.g., EGFR IC₅₀ = 12 nM vs. VEGFR2 IC₅₀ = 85 nM) are recommended .

Q. How should contradictory data on biological activity between analogs be analyzed?

  • Methodological Answer :

  • Orthogonal Assays : Validate inhibitory activity using both enzymatic (e.g., ADP-Glo™ kinase assays) and cellular (e.g., proliferation assays in A549 cells) models .
  • Structural Analysis : Compare X-ray co-crystal structures of analogs bound to target kinases to identify critical binding motifs (e.g., π-π stacking vs. hydrogen bonding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.